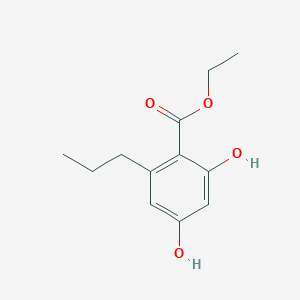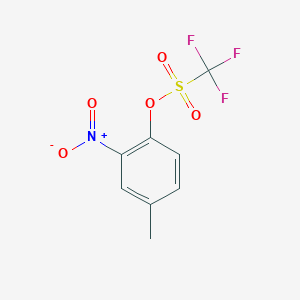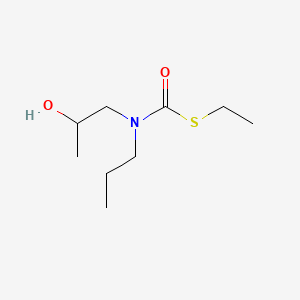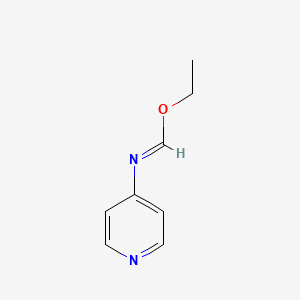![molecular formula C5H12Cl2N4S B1430674 [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 1461706-99-9](/img/structure/B1430674.png)
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Vue d'ensemble
Description
“[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C5H11N4S . It is sold by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCSC1=NN=C(CN)N1C.Cl, and its InChI key is OCRIEAOZDORDJU-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s structure.
Mécanisme D'action
The mechanism of action of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of S-adenosylmethionine decarboxylase, an enzyme that is involved in the synthesis of polyamines, which are essential for cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. This inhibition of histone deacetylases can lead to changes in gene expression that can contribute to the anti-cancer effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research purposes. This compound also has a unique chemical structure that makes it a versatile molecule for research purposes. However, there are also limitations to the use of this compound in lab experiments. It can be toxic in high doses, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride. One area of interest is the development of this compound-based therapies for cancer and other diseases. Another area of interest is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in the field of medicine, and it has been shown to have anti-cancer and anti-inflammatory properties. While there are limitations to the use of this compound in lab experiments, it has many advantages as well, including its unique chemical structure and relative stability. There are many potential future directions for research on this compound, and further studies are needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential use as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
Safety and Hazards
According to Sigma-Aldrich, this compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The recommended safety precautions are to wash hands and skin thoroughly after handling, wear protective gloves and eye protection, and rinse cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.2ClH/c1-9-4(3-6)7-8-5(9)10-2;;/h3,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKDXNIOFKQBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461706-99-9 | |
| Record name | [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1430591.png)


![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)








![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)